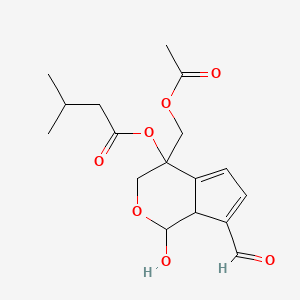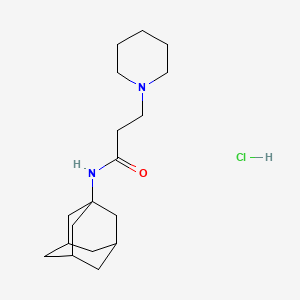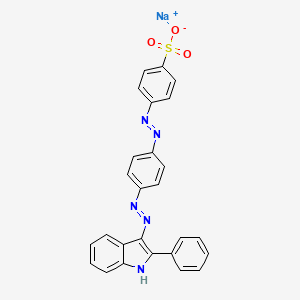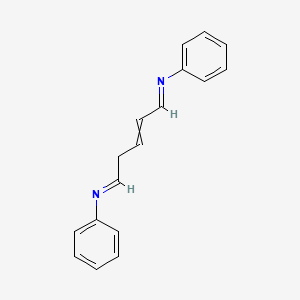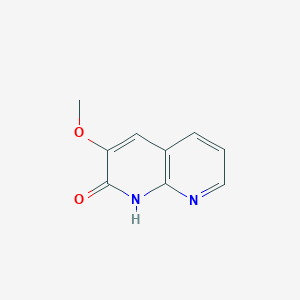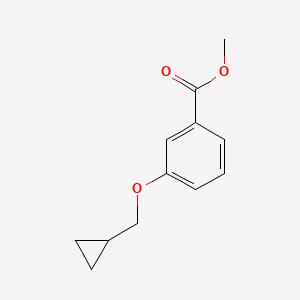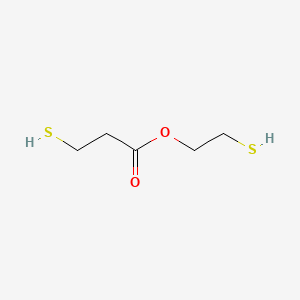
2-Mercaptoethyl 3-mercaptopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptoethyl 3-mercaptopropionate is an organic compound with the molecular formula C5H10O2S2. It is a thiol ester, characterized by the presence of two thiol (-SH) groups. This compound is known for its reactivity and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptoethyl 3-mercaptopropionate typically involves the esterification of 3-mercaptopropionic acid with 2-mercaptoethanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity. The raw materials, 3-mercaptopropionic acid and 2-mercaptoethanol, are readily available and cost-effective, making the industrial production economically viable .
Chemical Reactions Analysis
Types of Reactions
2-Mercaptoethyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of thiol groups.
Substitution: Alkyl halides can be used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Thioethers
Scientific Research Applications
2-Mercaptoethyl 3-mercaptopropionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Mercaptoethyl 3-mercaptopropionate involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. This interaction is crucial in enzyme inhibition and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- Pentaerythritol tetra-3-mercaptopropionate
- Trimethylolpropane tris(3-mercaptopropionate)
- Ethyl 2-mercaptopropionate
Uniqueness
2-Mercaptoethyl 3-mercaptopropionate is unique due to its dual thiol groups, which provide enhanced reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong nucleophilic properties and the ability to form stable disulfide bonds .
Properties
CAS No. |
59970-59-1 |
|---|---|
Molecular Formula |
C5H10O2S2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
2-sulfanylethyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C5H10O2S2/c6-5(1-3-8)7-2-4-9/h8-9H,1-4H2 |
InChI Key |
ROKHJQGWQDMQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


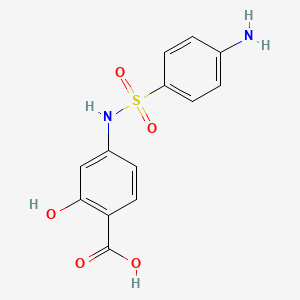

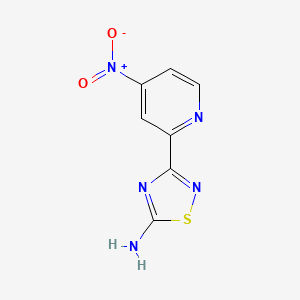
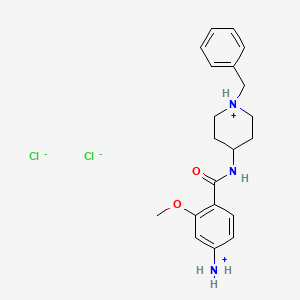
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)

![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
